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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-
Ethylnonane (C₁₁H₂₄). The document summarizes key thermodynamic data, details the

experimental protocols used for their determination, and illustrates fundamental thermodynamic

relationships and experimental workflows through diagrams. Given the prevalence of

calculated data for this specific isomer, this guide emphasizes experimental methodologies

common for branched alkanes to provide a robust framework for understanding its

thermodynamic behavior.

Physicochemical and Thermodynamic Data
3-Ethylnonane is a branched alkane with the molecular formula C₁₁H₂₄ and a molecular

weight of 156.31 g/mol .[1][2] Its branched structure influences its physical and thermodynamic

properties compared to its linear isomer, undecane. The following tables summarize available

property data. It is critical to note that many readily available values are derived from

computational models (e.g., Joback method) rather than direct experimental measurement.

Table 1: General Physicochemical Properties of 3-Ethylnonane
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Property Value Unit Source Type

Molecular Formula C₁₁H₂₄ - -

Molecular Weight 156.31 g/mol IUPAC

CAS Number 17302-11-3 - -

Normal Boiling Point 462.05 (188.9 °C) K Calculated

Density ~0.7 g/cm³ -

Table 2: Key Thermodynamic Properties of 3-Ethylnonane

Property Symbol Value Unit Source Type

Standard

Enthalpy of

Formation (gas)

ΔfH° -275.65 kJ/mol Calculated

Standard Gibbs

Free Energy of

Formation

ΔfG° 39.30 kJ/mol Calculated

Enthalpy of

Vaporization
ΔvapH° 39.69 kJ/mol Calculated

Enthalpy of

Fusion
ΔfusH° 20.72 kJ/mol Calculated

Note: The values in the tables are primarily from computational estimations, as experimental

data for 3-Ethylnonane is sparse in publicly accessible literature. These values are useful for

approximation but should be used with caution where high precision is required.

Fundamental Thermodynamic Relationships
The core thermodynamic properties are governed by fundamental equations. The Gibbs free

energy (G) relates enthalpy (H) and entropy (S) at a given temperature (T), defining the

spontaneity of a process.
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Fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Experimental Protocols for Thermodynamic
Characterization
Direct experimental measurement provides the most reliable thermodynamic data. While

specific protocols for 3-Ethylnonane are not readily available, the following sections describe

standard, high-precision methods used for characterizing similar liquid hydrocarbons.

Determination of Enthalpy of Combustion (ΔcH°)
The standard enthalpy of combustion is a critical property from which the standard enthalpy of

formation (ΔfH°) can be derived using Hess's Law. The primary technique for this measurement

is oxygen bomb calorimetry.

Methodology:

Sample Preparation: A precise mass of the liquid sample (e.g., 3-Ethylnonane) is

encapsulated in a container of known low combustibility. A fuse, typically made of cotton or

platinum wire, is placed in contact with the sample.

Calorimeter Assembly: The sealed sample container (the "bomb") is placed within a

calorimeter, which is a well-insulated vessel containing a precisely measured quantity of

water. The bomb is pressurized with pure oxygen (typically to ~30 atm) to ensure complete

combustion.

Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting

a standard reference material with a precisely known enthalpy of combustion, such as

benzoic acid. The temperature change (ΔT) from this calibration experiment allows for the

calculation of Ccal using the formula: Ccal = (q_standard / ΔT_calibration)

Combustion: The sample is ignited electrically. The combustion reaction is exothermic,

releasing heat that is absorbed by the bomb and the surrounding water, causing a

temperature rise. The temperature of the water is meticulously recorded before, during, and

after the reaction to determine the maximum temperature change (ΔT_sample).
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Data Analysis: The total heat released by the sample combustion (q_reaction) is calculated

using the calorimeter's heat capacity and the measured temperature change: q_reaction = -

Ccal * ΔT_sample

Corrections: Adjustments are made for the heat released by the ignition fuse and for the

formation of any side products like nitric acid (from residual nitrogen in the bomb).

Enthalpy Calculation: The molar enthalpy of combustion (ΔcH°) is calculated by dividing the

corrected heat of reaction by the number of moles of the sample combusted.

Determination of Heat Capacity (Cp)
The isobaric heat capacity (Cp), which is the heat required to raise the temperature of a

substance by one degree at constant pressure, is typically measured using a Calvet-type

differential heat-flux calorimeter or by Differential Scanning Calorimetry (DSC).

Methodology (Calvet-type Calorimeter):

Instrument Setup: A Calvet-type calorimeter consists of two cells (a sample cell and a

reference cell) surrounded by a heat flux sensor. The reference cell is typically left empty or

contains a known standard.

Sample Loading: A known mass of 3-Ethylnonane is hermetically sealed into the sample

cell.

Measurement: The calorimeter is subjected to a controlled temperature program, often a

series of small temperature steps. At each step, heat flows into both the sample and

reference cells.

Differential Measurement: The instrument measures the differential heat flow between the

sample and reference cells. This differential is directly proportional to the heat capacity of the

sample.

Calculation: By comparing the heat flow to that of a known standard (like sapphire) under the

same conditions, the specific heat capacity of the sample can be determined with high

accuracy across a range of temperatures.
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The following diagram illustrates the general workflow for determining the standard enthalpy of

formation, which begins with the experimental measurement of the enthalpy of combustion.

Workflow for determining ΔfH° from experimental ΔcH°.

Conclusion
The thermodynamic properties of 3-Ethylnonane are essential for process design, safety

analysis, and computational modeling in chemical and pharmaceutical research. While a

complete set of experimentally validated data for this specific compound is not widely

published, established methodologies for branched alkanes provide a clear path for their

determination. Oxygen bomb calorimetry and differential heat-flux calorimetry are the gold-

standard techniques for accurately measuring the enthalpy of combustion and heat capacity,

respectively. These experimental values form the foundation for a robust and reliable

thermodynamic characterization. For applications requiring high accuracy, it is recommended

that these experimental protocols be followed rather than relying solely on computationally

estimated values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with
Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

2. srd.nist.gov [srd.nist.gov]

To cite this document: BenchChem. [Thermodynamic Properties of 3-Ethylnonane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092655#thermodynamic-properties-of-3-ethylnonane]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b092655?utm_src=pdf-body
https://www.benchchem.com/product/b092655?utm_src=pdf-custom-synthesis
https://www.scirp.org/journal/paperinformation?paperid=144543
https://www.scirp.org/journal/paperinformation?paperid=144543
https://srd.nist.gov/jpcrdreprint/1.556006.pdf
https://www.benchchem.com/product/b092655#thermodynamic-properties-of-3-ethylnonane
https://www.benchchem.com/product/b092655#thermodynamic-properties-of-3-ethylnonane
https://www.benchchem.com/product/b092655#thermodynamic-properties-of-3-ethylnonane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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